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molecular formula C9H10F3NO B8429621 3-Trifluoroethylamino-4-methylphenol

3-Trifluoroethylamino-4-methylphenol

Cat. No. B8429621
M. Wt: 205.18 g/mol
InChI Key: WOFISVGTLJEIFA-UHFFFAOYSA-N
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Patent
US05047559

Procedure details

3-Amino-4-methylphenol (9.84 g; 0.08 mole) and trifluoroethyl tosylate (20.32 g; 0.08 mole) were mixed in a 500 ml round-bottomed flask and the flask purged with nitrogen. A short air condenser was added, the nitrogen stream was slowed and located towards the top of the condenser, and the flask was immersed in an oil bath at 200° C. A temperature in the range of 150°-250° C. is acceptable. After the molten reagents had been swirled to complete mixing, the heating was continued for five hours. The flask was allowed to cool and before the mixture had solidified, it was dispersed and dissolved in 200 ml of chloroform. Over four days a light brown precipitate of the tosylate salt of 3-amino-4-methylphenol appeared which was filtered off and recovered. The chloroform was extracted with 10% aqueous sodium hydroxide and the dark brown aqueous phase was extracted with chloroform 50 ml. Ice and concentrated hydrochloric acid (21 ml) were added to the aqueous phase and the brown oil was extracted into chloroform 100 ml plus 50 ml. The chloroform solution was washed with 1N hydrochloric and the chloroform layer was separated, dried with sodium sulfate, filtered and evaporated to give a brown gum that crystallized over a day 8.0 g (49%). Recrystallization from petroleum ether 60/80 gave white, fluffy needles mp. 64°-65°. NMR (deuterodimethylsulfoxide): δ8.86 (s, 1H, OH); 6.8-5.9 (m, 3H, ring protons) resolved as AB quartet at 6.74 (C-5 CH) and 6.01 (C-6 CH), J=8.0 Hz together with 6.13 (d, 1H, J=1.0 Hz, C-2 CH) which in turn coupled with the high-field half of the AB quartet; 5.33 (t, 1H, J=6.8 Hz, N-H); 4.0-3.7 (m, 2H, CH2) resolved as two quadruplets, JCF3, CH2 =9.6 Hz, JCH2, NH =6.8 Hz; 1.99 (s, 3H, CH3). Anal. calc. for C9H10F3NO: C, 52.68; H, 4.91; N, 6.83. Found: C, 52.58; H, 4.99; N, 6.80.
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
20.32 g
Type
reactant
Reaction Step One
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].S(C1C=CC(C)=CC=1)(O[CH2:14][C:15]([F:18])([F:17])[F:16])(=O)=O>>[F:16][C:15]([F:18])([F:17])[CH2:14][NH:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
9.84 g
Type
reactant
Smiles
NC=1C=C(C=CC1C)O
Name
Quantity
20.32 g
Type
reactant
Smiles
S(=O)(=O)(OCC(F)(F)F)C1=CC=C(C)C=C1
Step Two
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask purged with nitrogen
ADDITION
Type
ADDITION
Details
A short air condenser was added
CUSTOM
Type
CUSTOM
Details
the flask was immersed in an oil bath at 200° C
CUSTOM
Type
CUSTOM
Details
in the range of 150°-250° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool and before the mixture
ADDITION
Type
ADDITION
Details
it was dispersed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of chloroform
WAIT
Type
WAIT
Details
Over four days a light brown precipitate of the tosylate salt of 3-amino-4-methylphenol appeared
Duration
4 d
FILTRATION
Type
FILTRATION
Details
which was filtered off
CUSTOM
Type
CUSTOM
Details
recovered
EXTRACTION
Type
EXTRACTION
Details
The chloroform was extracted with 10% aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the dark brown aqueous phase was extracted with chloroform 50 ml
ADDITION
Type
ADDITION
Details
Ice and concentrated hydrochloric acid (21 ml) were added to the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the brown oil was extracted into chloroform 100 ml plus 50 ml
WASH
Type
WASH
Details
The chloroform solution was washed with 1N hydrochloric
CUSTOM
Type
CUSTOM
Details
the chloroform layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown gum that
CUSTOM
Type
CUSTOM
Details
crystallized over a day 8.0 g (49%)
CUSTOM
Type
CUSTOM
Details
Recrystallization from petroleum ether 60/80
CUSTOM
Type
CUSTOM
Details
gave white

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC(CNC=1C=C(C=CC1C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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